3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one
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Overview
Description
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one, also known as Dendrolasin, is an organic compound with the molecular formula C15H22O and a molecular weight of 218.335 g/mol It is a furan derivative with a unique structure that includes a nonadienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one typically involves the reaction of furan derivatives with appropriate alkenyl halides under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the furan ring is coupled with a nonadienyl halide in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furanones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofuran derivatives.
Substitution: The compound can undergo substitution reactions, where the nonadienyl side chain can be modified using halogenation or alkylation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or alkylated furan derivatives
Scientific Research Applications
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties
Mechanism of Action
The mechanism of action of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Geraniol: A naturally occurring monoterpenoid with a similar nonadienyl side chain.
Farnesol: Another terpenoid with a similar structure but different functional groups.
Nerolidol: A sesquiterpene alcohol with a similar carbon skeleton but different functional groups
Uniqueness
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one is unique due to its furan ring structure combined with a nonadienyl side chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H22O2/c1-12(2)6-4-7-13(3)8-5-9-14-10-15(16)17-11-14/h6,8,10H,4-5,7,9,11H2,1-3H3/b13-8+ |
InChI Key |
FNHHDLJGCKAXKZ-MDWZMJQESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1=CC(=O)OC1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1=CC(=O)OC1)C)C |
Origin of Product |
United States |
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